![molecular formula C21H21N3O3 B3033100 9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 82408-04-6](/img/structure/B3033100.png)
9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Vue d'ensemble
Description
Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are widely used for a variety of indications, including anxiety disorders, insomnia, and seizures .
Molecular Structure Analysis
Benzodiazepines typically have a 1,4-diazepine ring fused to a benzene ring . The specific molecular structure of “9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Benzodiazepines can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction . The specific reactions that “9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” can undergo would depend on its specific molecular structure.Applications De Recherche Scientifique
Antioxidant Properties
NSC186223 exhibits antioxidant activity due to its chemical structure. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to cellular damage and various diseases. Researchers have investigated NSC186223’s potential as an antioxidant agent, particularly in scavenging free radicals and reducing oxidative damage. Further studies are needed to explore its efficacy and mechanisms in this context .
Anti-Inflammatory Effects
Inflammation is a common underlying factor in many diseases. NSC186223’s unique chemical structure suggests that it may possess anti-inflammatory properties. Scientists have explored its potential in modulating inflammatory pathways, such as inhibiting pro-inflammatory cytokines or enzymes. Understanding its impact on inflammation could lead to therapeutic applications .
Neuroprotective Applications
Given its benzodiazepine-like structure, NSC186223 has attracted interest in neuroprotection. Researchers have investigated its effects on neuronal health, synaptic plasticity, and neurodegenerative conditions. Potential applications include Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. However, more studies are necessary to validate its neuroprotective properties .
Anticancer Activity
NSC186223’s nitrophenyl moiety suggests potential anticancer properties. Studies have explored its effects on cancer cell lines, tumor growth, and metastasis. Researchers aim to understand its mechanisms of action, including interactions with cellular targets. While promising, further preclinical and clinical investigations are essential to evaluate its efficacy and safety .
Psychopharmacological Research
The compound’s diazepine ring structure resembles benzodiazepines, which are commonly used in psychopharmacology. Researchers have investigated NSC186223’s effects on neurotransmitter systems, anxiety, and mood disorders. Its unique modifications may offer advantages over traditional benzodiazepines, but rigorous studies are needed to establish its clinical relevance .
Synthetic Chemistry and Medicinal Chemistry
NSC186223’s synthetic route and downstream applications are of interest to chemists. It serves as a building block for other compounds, and its synthesis has been studied . Medicinal chemists explore modifications to enhance its pharmacological properties, bioavailability, and safety profile. These efforts contribute to drug development and optimization.
Safety And Hazards
Orientations Futures
Research into benzodiazepines continues, with efforts to develop new compounds with improved therapeutic profiles and fewer side effects . The future directions for “9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” would depend on its specific properties and potential therapeutic uses.
Propriétés
IUPAC Name |
9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(10-8-13)24(26)27)23-16-6-4-3-5-15(16)22-17/h3-10,20,22-23H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGUUWQHYLAINX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
CAS RN |
82408-04-6 | |
Record name | NSC186223 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082408046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC186223 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.